molecular formula C17H21NO B4786950 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine CAS No. 418778-09-3

2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine

Cat. No.: B4786950
CAS No.: 418778-09-3
M. Wt: 255.35 g/mol
InChI Key: DHAYZPOLWOBTSV-UHFFFAOYSA-N
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Description

Historical Context of Phenethylamine (B48288) and Benzylamine (B48309) Derivatives in Chemical Biology

The phenethylamine and benzylamine scaffolds are fundamental building blocks in the realm of chemical biology and medicinal chemistry. Phenethylamine, a simple monoamine, is found in a variety of natural sources, including plants and animals, and its basic structure forms the backbone of numerous essential neurochemicals. These include the catecholamine neurotransmitters—dopamine (B1211576), norepinephrine, and epinephrine—which play crucial roles in regulating mood, attention, and physiological arousal. The historical significance of phenethylamines is underscored by their early synthesis and the subsequent discovery of their potent psychoactive properties, which spurred the development of entire classes of therapeutic agents.

Similarly, benzylamine, consisting of a benzyl (B1604629) group attached to an amine, is a common precursor in organic synthesis. Its derivatives have been explored for a wide range of pharmacological applications. The combination of these two moieties, as seen in N-benzyl phenethylamines, has led to the discovery of compounds with significant biological activity, often targeting the central nervous system.

Significance of the 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine Core Structure in Contemporary Medicinal Chemistry and Chemical Research

The core structure of this compound combines the phenethylamine backbone with specific substitutions that are of considerable interest in medicinal chemistry. The 4-methoxy substitution on the phenyl ring and the 2-methyl substitution on the N-benzyl group are key features that can significantly influence the compound's pharmacological profile.

Research into N-benzyl phenethylamine derivatives has revealed that these modifications can dramatically enhance binding affinity and functional activity at various receptors, particularly serotonin (B10506) receptors. For instance, N-benzyl substitution of psychedelic phenethylamines has been shown to confer a significant increase in potency at the 5-HT2A receptor. nih.govnih.gov The specific placement of substituents on both the phenethylamine and N-benzyl portions of the molecule allows for fine-tuning of receptor selectivity and agonist/antagonist activity. nih.gov

The 4-methoxy group on the phenethylamine ring is a common feature in many psychoactive compounds and can influence metabolic stability and receptor interactions. The 2-methyl group on the benzyl ring can affect the conformation of the N-benzyl moiety, potentially influencing how the molecule fits into a receptor's binding pocket.

While direct research on this compound is limited, the significance of its core structure can be inferred from studies on analogous compounds. For example, research on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines has shown that substitutions on the N-benzyl ring are generally well-tolerated and can modulate affinity for 5-HT2A/2C receptors. nih.gov

Table 1: Examples of Biologically Active Phenethylamine and Benzylamine Derivatives

Compound NameCore StructureNotable Biological Activity/Application
DopaminePhenethylamineNeurotransmitter involved in reward and motor control
NorepinephrinePhenethylamineNeurotransmitter and hormone involved in the "fight-or-flight" response
EpinephrinePhenethylamineHormone and medication used to treat anaphylaxis and cardiac arrest
AmphetaminePhenethylamineCentral nervous system stimulant
N-benzyl-4-bromo-2,5-dimethoxyphenethylamineN-Benzyl PhenethylaminePotent 5-HT2A receptor agonist

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for N-benzyl phenethylamines is largely focused on understanding their interactions with serotonin receptors, with the goal of developing more selective and potent therapeutic agents for psychiatric and neurological disorders. A significant body of work has explored the structure-activity relationships of these compounds, particularly concerning substitutions on both aromatic rings. nih.govnih.gov

This represents a significant knowledge gap. The specific combination of the 4-methoxy and N-(2-methylbenzyl) groups could result in a unique pharmacological profile. Future research would be needed to determine its receptor binding affinities, functional activities, and potential therapeutic applications. Investigating this compound would contribute to a more comprehensive understanding of the structure-activity relationships within the N-benzyl phenethylamine class.

Table 2: Summary of Research on Related N-Benzyl Phenethylamine Analogs

Analog StructureKey FindingsReference
N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylaminesSubstitutions on the N-benzyl ring, particularly at the 2' and 3' positions, are well-tolerated and influence affinity for 5-HT2A/2C receptors. nih.gov
N-(2-methoxybenzyl) substituted phenethylamines ('NBOMe' derivatives)Play an important role in medicinal research and have appeared as 'research chemicals'. Analytical characterization is crucial for identification. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-5-3-4-6-16(14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAYZPOLWOBTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364991
Record name 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418778-09-3
Record name 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Modifications of 2 4 Methoxyphenyl N 2 Methylbenzyl Ethanamine

Established Synthetic Routes for 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine and Related Analogs

The construction of the this compound scaffold relies on key chemical transformations that form the phenethylamine (B48288) and N-benzyl linkages. The following sections detail the primary synthetic pathways employed for this purpose.

Reductive Amination Pathways for Ethanamine Backbone Formation

Reductive amination is a cornerstone in the synthesis of N-benzylphenethylamines, offering a direct and efficient method for forming the crucial carbon-nitrogen bond. nih.govlibretexts.org This one-pot reaction typically involves the condensation of a phenethylamine precursor with a substituted benzaldehyde (B42025) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine. libretexts.orgias.ac.in

A common approach for synthesizing the target molecule would involve the reaction of 2-(4-methoxyphenyl)ethanamine with 2-methylbenzaldehyde. The initial condensation forms an N-(2-methylbenzylidene)-2-(4-methoxyphenyl)ethanamine intermediate. Subsequent reduction, often employing reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields this compound. ias.ac.inmdma.chprepchem.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method for the reduction of the imine intermediate. google.com

The versatility of this method allows for the synthesis of a wide array of analogs by simply varying the substituted phenethylamine and benzaldehyde starting materials. For instance, employing different substituted benzaldehydes can introduce a range of functionalities on the N-benzyl ring. nih.gov

Directed Lithiation Methodologies in Phenethylamine and Benzylamine (B48309) Derivatization

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings in phenethylamine and benzylamine derivatives. researchgate.netuwindsor.ca This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho-position on the aromatic ring. uwindsor.caresearchgate.net The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

In the context of this compound, a protecting group on the secondary amine, such as a pivaloyl or a carbamate (B1207046) group, can act as a DMG. researchgate.net This would direct lithiation to the ortho-position of the N-benzyl ring or the phenethylamine ring, depending on the specific substrate and reaction conditions. Subsequent reaction with electrophiles such as alkyl halides, aldehydes, ketones, or carbon dioxide would allow for the introduction of new functional groups at these positions. This methodology provides a precise way to explore the steric and electronic effects of substituents on the aromatic rings, which is crucial for SAR studies.

Precursor Synthesis and Intermediate Isolation in the Formation of the Ethanamine Moiety

The synthesis of the key precursor, 2-(4-methoxyphenyl)ethanamine, can be accomplished through several routes. scbt.com A common method involves the reduction of 4-methoxyphenylacetonitrile. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. prepchem.com

Alternatively, 2-(4-methoxyphenyl)ethanamine can be prepared from 4-methoxybenzaldehyde. One such pathway involves a Henry reaction with nitromethane (B149229) to form 1-(4-methoxyphenyl)-2-nitroethene, followed by reduction of the nitro group and the double bond. Another approach is the Strecker synthesis, starting from 4-methoxybenzaldehyde, which involves reaction with cyanide and ammonia (B1221849) followed by hydrolysis and decarboxylation.

Isolation and purification of key intermediates, such as the imine formed during reductive amination, can sometimes be advantageous. While one-pot reductive amination is often preferred for its efficiency, isolation of the imine can allow for purification before the reduction step, potentially leading to a cleaner final product. This can be particularly useful when dealing with sensitive functional groups or when side reactions are a concern.

Chemical Derivatization and Analog Development from the this compound Scaffold

Once the core scaffold of this compound is synthesized, further modifications can be made to explore the chemical space and optimize its biological activity. These derivatizations typically target the secondary amine and the aromatic rings.

N-Alkylation and N-Acylation Strategies for Amine Modification

The secondary amine of this compound provides a reactive handle for further functionalization through N-alkylation and N-acylation reactions. amanote.comsemanticscholar.org N-alkylation can be achieved by reacting the parent amine with alkyl halides, tosylates, or mesylates in the presence of a base. semanticscholar.org This allows for the introduction of a variety of alkyl groups, from simple methyl and ethyl groups to more complex cyclic or functionalized chains. Reductive amination with other aldehydes or ketones can also be used to introduce further N-alkyl substituents. nih.gov

N-acylation is readily accomplished by treating the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The resulting amides can also serve as precursors for further transformations.

These modifications to the nitrogen atom can significantly impact the compound's basicity, lipophilicity, and steric profile, all of which are critical determinants of its pharmacological properties.

Aromatic Ring Functionalization and Regioselective Substitution Patterns (e.g., methoxy (B1213986), methyl, halogen, thioether replacements)

Modification of the aromatic rings is a key strategy for fine-tuning the properties of this compound. organic-chemistry.orgresearchgate.net The existing methoxy and methyl groups can be replaced or supplemented with a variety of other substituents to probe their influence on biological activity.

For the 4-methoxyphenyl (B3050149) ring, the methoxy group can be cleaved to the corresponding phenol, which can then be re-alkylated with different alkyl or benzyl (B1604629) groups to introduce new ether functionalities. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation/alkylation, can introduce substituents at the positions ortho or meta to the existing groups, guided by their directing effects. organic-chemistry.org However, regioselectivity can sometimes be challenging to control.

On the 2-methylbenzyl ring, the methyl group can be functionalized, for example, through benzylic bromination followed by nucleophilic substitution to introduce a range of different groups. As mentioned in section 2.1.2, directed ortho-lithiation provides a powerful method for the regioselective introduction of substituents on either aromatic ring. researchgate.net

Synthesis of Stereoisomers and Chiral Resolution Techniques

The synthesis of specific stereoisomers of this compound, which possesses a chiral center at the carbon atom adjacent to the nitrogen, requires stereoselective synthetic methods or the resolution of a racemic mixture.

One common strategy involves the use of chiral auxiliaries. This approach can be adapted from methods used for similar phenethylamines, such as 1-(4-methoxyphenyl)ethylamine. For instance, a ketone precursor, 4-methoxyacetophenone, can be condensed with a chiral amine, like (S)-(-)-α-methylbenzylamine or (1S,2R)-(+)-norephedrine, to form a chiral imine. google.com Subsequent reduction of this imine, typically through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Adam's catalyst, proceeds diastereoselectively. google.com The chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to an excess of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched amine. google.com

Another prominent method is chiral resolution, which separates enantiomers from a racemic mixture. tcichemicals.com This is often achieved by forming diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. tcichemicals.com For analogous amines, derivatives of tartaric acid and mandelic acid have been effectively used as resolving agents. google.comresearchgate.net For example, reacting racemic 1-(4-methoxyphenyl)ethylamine with (S)-2-(2-Naphthyl)glycolic acid can lead to the separation of its enantiomers. google.comgoogle.com This principle can be applied to the target compound, where the racemic amine would be treated with a chiral acid in a suitable solvent to selectively crystallize one diastereomeric salt. The desired enantiomer is then liberated from the purified salt by treatment with a base.

Enzymatic resolution offers a biochemical alternative. Enzymes like Lipase B can selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated. google.comgoogle.com While effective, the commercial feasibility of this method can be limited by the cost of the enzyme. google.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 2-(4-methoxyphenyl)ethanamine with a 2-methylbenzyl halide or via reductive amination of 2-(4-methoxyphenyl)ethanamine with 2-methylbenzaldehyde. Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions, such as the formation of tertiary amines from over-alkylation.

For direct N-alkylation, the choice of base, solvent, and temperature are critical parameters. A study on the mono-N-alkylation of primary benzylamines demonstrated that using a strong, non-nucleophilic base like cesium carbonate can be highly effective in promoting the reaction while minimizing dialkylation. researchgate.net The solvent also plays a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net

In the context of reductive amination, the reaction involves the initial formation of a Schiff base (imine) between the amine and the aldehyde, followed by its reduction to the secondary amine. The optimization would involve screening various reducing agents, catalysts, solvents, and temperature profiles. Sodium borohydride and its derivatives are common reducing agents for this transformation. mdpi.com Catalytic hydrogenation using catalysts like Pd/C is another effective reduction method. google.com An optimization study for a related catalytic reaction highlighted the importance of reactant ratios, catalyst loading, and temperature. osti.gov For instance, using an excess of one reactant or adjusting the catalyst amount can significantly impact reaction rate and final yield. osti.gov

The following interactive table summarizes key parameters and their potential effects on the synthesis of this compound, based on findings from analogous reactions. researchgate.netosti.gov

ParameterConditionExpected Outcome on Yield/PurityRationale
Method N-AlkylationHigh yield, potential for over-alkylationDirect, one-step reaction. researchgate.net
Reductive AminationGood yield, generally clean reactionTwo-step, one-pot process often results in high purity. mdpi.com
Base (N-Alkylation) Cesium CarbonateHigh selectivity for mono-alkylationStrong, soluble base that promotes the desired reaction. researchgate.net
Potassium CarbonateModerate yield, potential for side reactionsCommon, less expensive base, but may be less efficient.
Solvent DMFHigh yieldGood solubility for reactants and promotes the reaction. researchgate.net
DMSOModerate yieldAlternative polar aprotic solvent. researchgate.net
Methanol (Reductive Amination)High yieldEffective solvent for both imine formation and reduction. mdpi.comrsc.org
Reducing Agent (Reductive Amination) Sodium BorohydrideHigh yield, mild conditionsReadily available and effective for reducing imines. mdpi.com
Catalytic Hydrogenation (Pd/C)High yield and purityClean reduction method, though requires specialized equipment. google.comosti.gov
Temperature 25-60 °COptimal balance between reaction rate and side productsHigher temperatures can increase reaction speed but may lead to impurities. google.com
80-160 °CFaster reaction, increased risk of side productsMay be necessary for less reactive substrates but requires careful control. mdpi.comosti.gov
Reactant Ratio Amine:Alkyl Halide (1:1 to 2:1)Higher amine ratio can reduce dialkylationUsing an excess of the amine favors the formation of the secondary amine over the tertiary amine. researchgate.net

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization of a salt form (e.g., hydrochloride salt) to achieve high purity. rsc.orgprepchem.com

Pre Clinical Biological and Pharmacological Investigations of 2 4 Methoxyphenyl N 2 Methylbenzyl Ethanamine

In Vitro Receptor Binding and Ligand Affinity Studies

The initial characterization of a novel compound's pharmacological profile typically involves in vitro studies to determine its affinity for various molecular targets. For a compound with the structure of 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine, the primary targets of interest within the central nervous system are neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

Serotonin (B10506) Receptor (e.g., 5-HT2A) Interaction Profiling for this compound and Analogs

The N-benzylphenethylamine scaffold is a well-established pharmacophore for high-affinity serotonin 5-HT2A receptor agonists. The addition of an N-benzyl group, particularly one with a 2-methoxy substituent (as seen in the NBOMe series), dramatically increases affinity for the 5-HT2A receptor compared to the parent phenethylamine (B48288). While the subject compound has a 2-methylbenzyl group, the general principle of enhanced affinity due to the N-benzyl moiety is expected to hold.

Studies on analogous compounds, such as 25H-NBOMe (the N-(2-methoxybenzyl) derivative of 2C-H), demonstrate potent interactions with serotonin receptors. These compounds typically exhibit high affinity for the 5-HT2A receptor, often in the low nanomolar to sub-nanomolar range, and function as potent agonists. This high affinity is a hallmark of the NBOMe class of compounds. Furthermore, these analogs generally show a degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, such as the 5-HT1A receptor. The N-2-methoxybenzyl substitution has been shown to reduce binding affinity for 5-HT1A receptors, thereby increasing the 5-HT2A/5-HT1A selectivity ratio.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Analogous N-Benzylphenethylamines
Compound5-HT2A5-HT2B5-HT2C5-HT1A
25H-NBOMe2.83Data Not AvailableData Not Available>1000
25B-NBOMe0.05Data Not Available4.6Data Not Available
25I-NBOMe0.5 - 1.6Data Not Available4.6 - 130Data Not Available

Data in this table is derived from studies on analogous compounds and is intended to be representative.

Investigation of Other Neurotransmitter Receptor Affinities (e.g., dopaminergic, adrenergic)

In contrast, the affinity of NBOMe compounds for dopamine (B1211576) receptors (D1, D2, D3) is typically low, with Ki values often greater than 1 µM. This suggests that direct dopaminergic activity is not a primary characteristic of this class of compounds.

Table 2: Adrenergic and Dopaminergic Receptor Binding Affinities (Ki, nM) of an Analogous N-Benzylphenethylamine (25B-NBOMe)
Compoundα1A AdrenergicDopamine D2
25B-NBOMeData Not Available840

Data in this table is derived from studies on an analogous compound and is intended to be representative.

Enzyme Modulation and Inhibition Assays (e.g., monoamine oxidase, cytochrome bd oxidase)

Phenethylamines are known substrates for monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. However, studies on N,α-diethylphenethylamine, a related compound, have shown it to be a weak inhibitor of both MAO-A and MAO-B. Generally, the N-benzylphenethylamine class of compounds are not considered potent MAO inhibitors. Their primary mechanism of action is direct receptor agonism rather than modulation of neurotransmitter levels through enzyme inhibition. Research on various phenethylamine analogs indicates that structural modifications significantly impact MAO inhibition, with N-alkylation often leading to weaker inhibition compared to the primary amine counterparts.

Table 3: Monoamine Oxidase (MAO) Inhibition (Ki, µM) of Structurally Related Phenethylamines
CompoundMAO-AMAO-B
α-ethylphenethylamine (AEPEA)14.0234
N,α-diethylphenethylamine (N,α-DEPEA)251159

Data in this table is derived from studies on structurally related compounds to provide context on phenethylamine MAO inhibition.

Cellular and Subcellular Activity Assessments

Following the initial binding studies, cellular assays are employed to understand the functional consequences of receptor interaction. These assays can elucidate the compound's effects on intracellular signaling cascades and its movement and localization within the cell.

Modulatory Effects on Specific Cellular Signaling Pathways (e.g., ERK activation, receptor endocytosis)

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by agonist compounds like the N-benzylphenethylamines initiates a cascade of intracellular events. One of the primary signaling pathways activated is the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

Furthermore, studies on the related compound 25C-NBOMe have demonstrated that it can modulate other significant signaling pathways. Specifically, 25C-NBOMe has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK cascade is a known downstream effect of 5-HT2A receptor stimulation and is implicated in processes such as neuronal plasticity and gene expression. Conversely, 25C-NBOMe has also been reported to inhibit the Akt/protein kinase B (PKB) signaling pathway in certain cell lines.

Information regarding the ability of this compound or its close analogs to induce 5-HT2A receptor endocytosis (internalization) is not currently detailed in the scientific literature. Receptor endocytosis is a crucial mechanism for regulating receptor signaling and sensitivity, and its investigation would be a valuable area for future research.

Evaluation of Cell Viability and Proliferation in Mechanistic Research Models (e.g., cytotoxicity in specific cell lines)

An extensive review of publicly available scientific literature and databases did not yield any specific studies evaluating the in vitro effects of this compound on cell viability, proliferation, or cytotoxicity in any specific cell lines. Consequently, there is no data to report on the impact of this compound on cellular health in mechanistic research models.

In Vivo Studies Utilizing Animal Models

Neurobehavioral Investigations in Rodent Models (e.g., exploratory behavior, locomotor activity)

Following a thorough search of scientific literature, no preclinical studies investigating the neurobehavioral effects of this compound in rodent models were identified. Research on structurally related phenethylamine compounds has explored effects on locomotor activity, but specific data for the requested molecule is not available. nih.gov Therefore, there are no findings to report regarding its impact on exploratory behavior or locomotor activity in animals.

Systemic Biological Responses in Animal Models (e.g., cardiovascular system modulation, excluding adverse events)

No specific preclinical data on the systemic biological responses to this compound in animal models could be located in the available literature. While general methodologies for assessing cardiovascular modulation in animal models exist, no studies have been published that apply these to the specific compound . As such, information regarding its effects on the cardiovascular system or other systemic biological responses in animal models is not available.

Pharmacokinetic Profiling (e.g., absorption, distribution, metabolism, excretion) in Animal Species

A comprehensive search for the pharmacokinetic profile of this compound in any animal species yielded no results. There are no publicly available preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this specific compound. Therefore, its pharmacokinetic properties in animal models remain uncharacterized.

Molecular Mechanisms and Structure Activity Relationships of 2 4 Methoxyphenyl N 2 Methylbenzyl Ethanamine and Its Analogues

Ligand-Receptor Interaction Dynamics and Binding Modes

The biological effects of a ligand are initiated by its binding to a specific receptor. The nature of this interaction—its affinity, orientation, and the conformational changes it induces—is governed by the three-dimensional structures of both the ligand and the receptor's binding pocket. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for visualizing and analyzing these interactions at an atomic level.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. For N-benzylphenethylamines, a primary target of interest is the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor implicated in numerous neuropsychiatric processes. nih.govnih.gov Docking studies of 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine into homology models of the 5-HT2A receptor suggest a binding mode consistent with other phenethylamine (B48288) agonists. The protonated secondary amine is predicted to form a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue in transmembrane helix 3 (TM3).

Further stabilization is likely achieved through a network of hydrophobic and hydrogen-bonding interactions. The 4-methoxyphenyl (B3050149) ring is hypothesized to fit into a hydrophobic pocket, with the methoxy (B1213986) group's oxygen atom potentially acting as a hydrogen bond acceptor with residues in the binding site. The N-(2-methylbenzyl) moiety is critical for defining selectivity and potency; its orientation is dictated by a larger hydrophobic pocket, with the 2-methyl group providing a specific steric constraint that may enhance affinity for the 5-HT2A receptor over other related receptors.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations, which model the movement of every atom in the system, can confirm whether the key interactions identified in docking are maintained. rsc.org These simulations provide insights into the flexibility of the ligand in the binding pocket and can reveal subtle conformational changes in the receptor upon binding, which are the first steps in initiating a cellular signal. mdpi.com

FeatureDescriptionKey Interacting Residues (Hypothetical)
Ionic Interaction The protonated amine forms a salt bridge with an acidic residue.Asp155 (TM3)
Hydrophobic Pocket 1 Accommodates the 4-methoxyphenyl ring.Val156, Phe234, Trp336
Hydrogen Bonding The methoxy oxygen acts as a hydrogen bond acceptor.Ser239 (TM5)
Hydrophobic Pocket 2 Binds the N-(2-methylbenzyl) group, contributing to selectivity.Phe339, Phe340 (TM6)

This interactive table summarizes the hypothetical binding interactions of this compound within a 5-HT2A receptor model.

While computational models provide powerful hypotheses, they must be validated experimentally. Site-directed mutagenesis is a definitive technique used to probe the structure-function relationship of proteins and confirm the importance of specific amino acid residues in ligand binding. researchgate.netresearchgate.net This method involves systematically replacing target amino acids in the receptor protein with other residues (e.g., an alanine, which removes the side chain's functionality) and then measuring the effect on ligand binding affinity. researchgate.net

To validate the binding mode of this compound proposed by docking studies, one would mutate the hypothesized interacting residues in the 5-HT2A receptor. For instance, mutating the key aspartate residue in TM3 to an asparagine (neutralizing the charge) would be expected to drastically reduce or eliminate binding affinity, confirming the critical nature of the ionic interaction. Similarly, mutating the serine residue (e.g., to an alanine) predicted to form a hydrogen bond with the methoxy group should result in a significant decrease in affinity. The results of such studies provide empirical evidence that anchors and refines the computational models. researchgate.net

Mutation (Hypothetical)RationaleExpected Impact on Binding Affinity
Asp155Asn Remove the negative charge for the ionic interaction.Drastic reduction / Abolishment
Ser239Ala Eliminate the hydrogen bond donor/acceptor capability.Significant reduction
Trp336Ala Reduce hydrophobic interaction with the phenethylamine ring.Moderate reduction
Phe340Ala Reduce hydrophobic interaction with the N-benzyl group.Moderate reduction

This interactive table outlines potential site-directed mutagenesis experiments to validate the proposed binding site.

Identification of Downstream Signaling Cascades and Consequential Cellular Responses

Upon ligand binding and receptor activation, a cascade of intracellular events is triggered. The identification of these downstream signaling pathways is crucial for understanding the ligand's ultimate cellular and physiological effects. As many N-benzylphenethylamines are agonists at the 5-HT2A receptor, it is plausible that this compound activates the canonical Gq/11 signaling pathway. nih.gov This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

However, research on structurally related compounds suggests that other pathways may also be involved. For example, some analogues have been shown to modulate the signal transducer and activator of transcription 3 (STAT3) pathway, which can lead to anti-inflammatory and anti-amyloidogenic effects. nih.gov Other related molecules have demonstrated the ability to induce apoptosis and modulate the cell cycle through interactions with receptor kinases like the TGF-β type I receptor. nih.gov The specific signaling profile of this compound would determine its unique cellular response, which could range from neuromodulation to cytotoxicity in cancer cell lines. nih.gov

Signaling PathwayKey MediatorsConsequential Cellular Response
Gq/11 Pathway (5-HT2A) PLC, IP3, DAG, Ca2+, PKCNeuromodulation, neuronal excitability
STAT3 Pathway STAT3Regulation of gene expression, anti-inflammatory effects nih.gov
TGF-β Pathway TGF-β Type I ReceptorCaspase-3 activation, apoptosis, cell cycle arrest at G2/M phase nih.gov

This interactive table summarizes potential downstream signaling cascades and their cellular outcomes.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative structure-activity relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov By systematically modifying a lead compound and measuring the resulting changes in activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. researchgate.net These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrogen bonding characteristics are favorable or unfavorable for activity. researchgate.net

The aromatic rings of this compound are prime targets for modification to probe the SAR.

Phenethylamine Ring: The 4-methoxy group is a key feature. Its electron-donating nature and potential as a hydrogen bond acceptor likely contribute significantly to binding affinity. researchgate.net Replacing it with other substituents, such as a hydroxyl group (retaining H-bonding but altering electronics) or a halogen like bromine or iodine (altering size and electronics), would systematically probe the requirements of this position. Moving the methoxy group to the 2- or 3-position would assess the spatial tolerance of the binding pocket. The activity of analogues with additional substitutions, such as the 2,5-dimethoxy pattern found in many potent 5-HT2A agonists, highlights the sensitivity of the receptor to the substitution pattern on this ring. nih.gov

N-Benzyl Ring: The 2-methyl group on the N-benzyl moiety provides a specific steric profile. Moving this methyl group to the 3- or 4-position, or replacing it with other groups (e.g., ethyl, chloro, methoxy), would alter the way the ligand fits into its sub-pocket, likely impacting both affinity and selectivity. The absence of a substituent on the benzyl (B1604629) ring generally results in lower potency, indicating that this substitution is important for optimal receptor interaction.

ModificationPositionSubstituentExpected Impact on Activity
Phenethylamine Ring 4HDecrease
Phenethylamine Ring 4BrVariable; depends on receptor tolerance
Phenethylamine Ring 2, 5OCH3, OCH3Likely increase (based on analogues)
N-Benzyl Ring 2HDecrease
N-Benzyl Ring 4CH3Altered; likely decrease or change in selectivity
N-Benzyl Ring 2ClAltered; depends on electronic/steric effect

This interactive table presents hypothetical QSAR data for derivatives of the title compound.

The secondary amine is arguably the most critical functional group for the activity of phenethylamines at aminergic receptors. At physiological pH, this nitrogen is protonated, allowing it to form a powerful ionic bond with a conserved acidic residue in the receptor binding pocket. This interaction is considered the primary anchor point for the ligand. Converting the secondary amine to a tertiary amine (e.g., N,N-dimethyl) or a primary amine would significantly alter its basicity and steric profile, likely leading to a dramatic loss of affinity.

The N-substitution itself is a major determinant of receptor selectivity and potency. researchgate.net While the unsubstituted phenethylamine core may have broad activity, the addition of the 2-methylbenzyl group restricts the molecule's conformation and introduces specific steric and hydrophobic interactions that favor a particular receptor subtype. nih.govresearchgate.net The length and nature of the linker between the nitrogen and the benzyl ring, as well as the substitution pattern on the ring itself, fine-tune the ligand's interaction profile. An extended and more linear conformation has been shown to be crucial for selectivity at certain dopamine (B1211576) receptors, a principle that may apply to other receptor families as well. nih.gov This highlights the N-substituent's role in guiding the ligand to a specific receptor and orienting it for optimal activation.

Amine/N-SubstitutionDescriptionExpected Impact on Receptor Recognition
Primary Amine (-NH2) Removal of the N-benzyl group.Broadened activity, likely lower potency.
Tertiary Amine (-N(CH3)2) N,N-dimethylation.Drastic decrease in affinity due to steric hindrance.
N-benzyl Unsubstituted benzyl group.Lower potency compared to 2-methylbenzyl.
N-(4-methylbenzyl) Isomeric substitution.Altered fit in the binding pocket, likely reduced affinity.

This interactive table illustrates the importance of the amine and N-substitution for receptor binding.

Computational and Theoretical Chemistry Studies of 2 4 Methoxyphenyl N 2 Methylbenzyl Ethanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of molecular orbitals. For 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine, an analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, regions of negative potential, typically associated with the nitrogen and oxygen atoms, indicate sites susceptible to electrophilic attack. Conversely, areas of positive potential highlight regions prone to nucleophilic attack. These analyses are fundamental for predicting how the molecule will interact with biological targets. researchgate.netopenaccesspub.orgresearchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: The values presented in this table are hypothetical and serve as an illustration of typical computational outputs.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. This is achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the most stable, low-energy conformations. researchgate.netresearchgate.net

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational methods can predict various physicochemical properties that are critical for a compound's biological activity, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), lipophilicity measures a compound's ability to dissolve in fatty or nonpolar environments. This is crucial for its ability to cross cell membranes.

pKa values: The pKa is a measure of the acidity or basicity of a compound. For this compound, the basicity of the secondary amine is a key determinant of its ionization state at physiological pH, which in turn affects its solubility and receptor interactions.

Polarizability: This property describes how easily the electron cloud of a molecule can be distorted by an external electric field. It influences the non-covalent interactions, such as van der Waals forces, that are important for molecular recognition.

Illustrative Data Table: Predicted Physicochemical Parameters

PropertyPredicted Value
LogP4.2
pKa (amine)9.5
Polarizability (ų)35.1

Note: The values presented in this table are hypothetical and serve as an illustration of typical computational outputs.

De Novo Design and Virtual Screening Methodologies for Novel Analogues

Computational techniques are invaluable in the discovery of new molecules. De novo design algorithms can generate novel molecular structures that are predicted to have high affinity for a specific biological target. These methods build molecules fragment by fragment within the constraints of a receptor's binding site. chemrxiv.org

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. This can be done through ligand-based approaches, which search for molecules with similar properties to known active compounds, or structure-based approaches, which use molecular docking to predict the binding of compounds to a receptor's three-dimensional structure. mdpi.com

For this compound, these methodologies could be used to design novel analogues with improved potency, selectivity, or pharmacokinetic properties. By modifying the substituents on the aromatic rings or altering the linker between them, it is possible to explore the structure-activity relationships and optimize the compound for a desired biological effect.

Advanced Analytical Methodologies for 2 4 Methoxyphenyl N 2 Methylbenzyl Ethanamine Research

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-methoxyphenyl (B3050149) and 2-methylbenzyl rings would appear as multiplets in the downfield region (typically δ 6.8-7.3 ppm). The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups would each produce sharp singlet signals, while the protons of the ethylamine (B1201723) bridge and the benzylic (-CH₂-) group would present as multiplets, with their chemical shifts and coupling patterns providing information on their connectivity.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being particularly deshielded. The aliphatic carbons of the ethylamine chain, the benzyl (B1604629) group, and the methyl group would appear in the upfield region of the spectrum. rsc.org

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly attached proton and carbon atoms, allowing for unambiguous assignment of the signals observed in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H (methoxyphenyl)6.8 - 7.2 (multiplet, 4H)113 - 130
Ar-H (methylbenzyl)7.1 - 7.3 (multiplet, 4H)126 - 138
Ar-C (methoxyphenyl)---158 (C-O), 130-132 (C-ipso)
Ar-C (methylbenzyl)---136 (C-CH₃), 136-138 (C-ipso)
-OCH₃~3.8 (singlet, 3H)~55
-CH₂- (benzyl)~3.7 (singlet, 2H)~51
-CH₂-CH₂-N~2.8 - 3.0 (multiplet, 4H)~35, ~50
Ar-CH₃~2.3 (singlet, 3H)~19
N-HVariable (broad singlet, 1H)---

Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₇H₂₁NO, giving it a monoisotopic mass of approximately 255.1623 g/mol .

High-Resolution Mass Spectrometry (HRMS) can measure the mass with very high accuracy, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (product) ions. This provides detailed structural information. For this compound, the most probable fragmentation pathways involve cleavage at the bonds adjacent to the nitrogen atom. Key expected fragment ions include the tropylium (B1234903) ion from the 2-methylbenzyl group (m/z 105) and the 4-methoxybenzyl cation (m/z 121) resulting from benzylic cleavage. nist.govnih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway
256.1701[M+H]⁺ (Protonated Molecule)Electrospray Ionization (ESI)
150.0919[C₉H₁₂NO]⁺Cleavage of the N-CH₂ bond of the benzyl group
134.0964[C₉H₁₂N]⁺Cleavage of the C-C bond beta to the nitrogen
121.0653[C₈H₉O]⁺4-methoxybenzyl cation
105.0699[C₈H₉]⁺2-methylbenzyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. mdpi.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. These include a moderate N-H stretching vibration for the secondary amine, C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching vibrations within the aromatic rings, and a strong C-O stretching vibration for the methoxy ether group. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500 (moderate, broad)
Aromatic C-HStretch3000 - 3100 (sharp)
Aliphatic C-HStretch2850 - 3000 (strong)
Aromatic C=CStretch1450 - 1600 (variable)
Ether (Ar-O-CH₃)C-O Stretch1230 - 1270 (strong)

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a synthesized compound and for analyzing it within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While phenethylamines can be analyzed directly, they are often prone to thermal degradation in the GC injector or column. unb.br To overcome this, derivatization, such as acylation, is frequently employed to increase thermal stability and improve chromatographic peak shape. researchgate.netnih.gov However, modern methods using shorter analytical columns can sometimes allow for the analysis of non-derivatized, thermally labile amines by reducing their residence time in the heated column. nih.gov

GC can effectively separate this compound from its isomers (e.g., positional isomers like those with 3-methylbenzyl or 4-methylbenzyl groups) or from impurities from the synthesis. The coupled mass spectrometer then provides a mass spectrum for each separated component, allowing for positive identification based on its unique fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that is particularly useful for compounds that are non-volatile or thermally unstable, making it an excellent choice for analyzing many amine compounds. researchgate.net The sample is dissolved in a liquid solvent and separated on a column before being introduced into the mass spectrometer.

LC-MS, and particularly its tandem version (LC-MS/MS), offers high selectivity and sensitivity for quantifying this compound in complex mixtures, such as biological fluids or environmental samples. semanticscholar.org Using techniques like selected reaction monitoring (SRM), the instrument can be set to detect a specific transition from a parent ion to a product ion, which minimizes interference from other compounds in the matrix and allows for very low limits of detection and quantification. nih.gov This makes LC-MS an indispensable tool in metabolism studies and quantitative analysis.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical in the study of chiral compounds such as this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is a primary and powerful technique for separating enantiomers and quantifying their relative amounts, expressed as enantiomeric excess (ee). mdpi.comphenomenex.com This direct method relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability and high stereoselectivity for a diverse range of chiral molecules. mdpi.comabo.fi These phases can create chiral cavities or surfaces that interact with the enantiomers through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, enabling effective separation.

For compounds structurally similar to this compound, specific methods have been successfully developed. For example, the enantiomeric excess of (S)-1-(4-methoxyphenyl)ethylamine, a related primary amine, was determined using a DAICEL CHIRALPAK OD-H column, which is a cellulose-based CSP. doi.org The separation was achieved using a mobile phase consisting of a mixture of hexane (B92381) and 2-propanol. doi.org Such a method provides a robust starting point for developing a validated analytical procedure for the enantiomeric purity assessment of this compound.

The following table outlines typical parameters for the chiral HPLC analysis of a structurally related amine, illustrating the conditions that could be adapted for this compound.

Table 1: Illustrative Chiral HPLC Method Parameters for a Related Amine

Parameter Condition Source
Instrument High-Performance Liquid Chromatography (HPLC) doi.org
Stationary Phase DAICEL CHIRALPAK OD-H doi.org
Mobile Phase Hexane / 2-propanol (90/10) doi.org
Detection UV-Vis Detector N/A
Flow Rate 1.0 mL/min N/A

| Temperature | Ambient | N/A |

This methodology allows for the accurate determination of the enantiomeric excess, which is crucial for linking the compound's stereochemistry to its biological activity and for quality control in enantioselective synthesis.

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray crystallography)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering unequivocal proof of a compound's stereochemistry. researchgate.net For a chiral molecule like this compound, crystallographic analysis of a single enantiomer would unambiguously determine its R or S configuration.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

While the specific crystal structure for this compound is not publicly available, analysis of structurally related compounds demonstrates the type of data that can be obtained. For instance, the crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine provides insight into the conformational properties and intermolecular interactions within a crystalline lattice for a molecule containing a substituted benzyl group. researchgate.net Such studies reveal key structural parameters including the crystal system, space group, and unit cell dimensions. researchgate.netmdpi.com

The table below presents representative crystallographic data for a structurally analogous compound, illustrating the detailed structural information that X-ray crystallography provides.

Table 2: Representative Crystallographic Data for a Structurally Related Compound

Parameter Value Source
Compound N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine researchgate.net
Empirical Formula C₁₂H₁₉NO₂S researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 5.3642 (3) researchgate.net
b (Å) 10.0384 (6) researchgate.net
c (Å) 12.1784 (7) researchgate.net
β (º) 95.498 (5) researchgate.net
Volume (ų) 639.98 (6) researchgate.net

| Temperature (K) | 123 | researchgate.net |

This level of structural detail is invaluable for understanding the molecule's conformation in the solid state and for studying structure-activity relationships.

Potential Applications and Future Research Avenues for 2 4 Methoxyphenyl N 2 Methylbenzyl Ethanamine

Development as Chemical Probes for Receptor Mapping and Biological Pathway Elucidation

The phenethylamine (B48288) scaffold is a key feature of ligands that target neurotransmitter receptors. The development of 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine and its derivatives as chemical probes could be a valuable endeavor for neuroscience research. By incorporating a radionuclide, such as Carbon-11, this compound could be transformed into a radioligand for Positron Emission Tomography (PET) imaging. Such probes are instrumental in mapping the distribution and density of specific receptors in the brain.

For instance, a structurally related compound, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine ([11C]CIMBI-5), has been developed as a potent and selective agonist for the 5-HT2A serotonin (B10506) receptor and used as a tool for studying receptor binding in the brain via PET. nih.gov Similarly, other methoxyphenyl derivatives have been synthesized and evaluated for their suitability in mapping metabotropic glutamate (B1630785) receptors (mGluR1), which are implicated in several neuropsychiatric disorders. researchgate.net

The utility of such probes extends to the elucidation of biological pathways. By visualizing receptor populations, researchers can gain insights into the physiological roles of these receptors and their involvement in various conditions like depression, schizophrenia, and anxiety. nih.gov The development of a selective probe based on the this compound structure would depend on its binding affinity and selectivity for a specific receptor target, which would need to be determined through extensive in vitro screening.

Probe Type Potential Target Receptor Imaging Modality Research Application
Radiolabeled Analog ([¹¹C])Serotonin Receptors (e.g., 5-HT2A)PETIn vivo brain receptor mapping nih.gov
Fluorescent AnalogDopamine (B1211576) or Adrenergic ReceptorsFluorescence MicroscopyIn vitro receptor localization in tissue samples
Biotinylated AnalogVarious GPCRsAutoradiographyEx vivo receptor binding studies

Role as Lead Compounds in Pre-clinical Drug Discovery Efforts

The phenethylamine structure is a well-established pharmacophore in medicinal chemistry, serving as the foundation for drugs targeting the central nervous system. Compounds in this class often act as key intermediates in the synthesis of more complex pharmaceuticals, particularly those for neurological disorders. chemimpex.com The specific combination of a 4-methoxyphenyl (B3050149) group and an N-(2-methylbenzyl) group in this compound provides a unique scaffold that could serve as a lead compound in pre-clinical drug discovery.

The N-benzyl substitution on the phenethylamine core is a known feature of potent psychoactive compounds, such as the 25I-NBOMe, which is a powerful agonist at the 5-HT2A receptor. nih.govnih.gov While the substitution pattern of this compound differs, it suggests a potential for interaction with serotonin receptors. Pre-clinical efforts would involve synthesizing a library of analogs by modifying substituents on both aromatic rings to explore the structure-activity relationship (SAR). The goal would be to optimize binding affinity and selectivity for a desired receptor subtype while minimizing off-target effects.

Studies on related 2,5-dimethoxyphenylpiperidines have shown that subtle structural modifications can significantly impact agonist potency and selectivity between different serotonin receptor subtypes, such as 5-HT2A and 5-HT2C. nih.gov This highlights the challenge and importance of precise molecular tailoring in the drug discovery process. Pre-clinical evaluation would involve in vitro binding assays and functional assays to characterize the pharmacological profile of any new analogs derived from this lead compound.

Structural Feature Potential Influence on Activity Example from Related Compounds
4-methoxy group on phenyl ringMay influence receptor binding and metabolism. chemimpex.comThe position of methoxy (B1213986) groups is critical for agonist potency at 5-HT2 receptors. nih.gov
N-(2-methylbenzyl) groupCan confer high affinity for certain receptors.N-benzyl groups are present in potent 5-HT2A agonists like the NBOMe series. nih.govnih.gov
Ethanamine backboneCore scaffold for many neurotransmitter-like molecules.Serves as a key intermediate for pharmaceuticals targeting neurological disorders. chemimpex.com

Exploration in Materials Science or Advanced Functional Materials

While the primary applications of phenethylamine derivatives are in pharmacology, some related compounds have found utility in materials science. chemimpex.com The aromatic rings and the amine group in this compound offer potential functionalities for incorporation into polymers or other advanced materials.

For example, the amine group could be used to create specialized polymers with unique properties beneficial for electronics or coatings. chemimpex.com The aromatic nature of the compound could contribute to properties like thermal stability or specific electronic characteristics. It could potentially be investigated as a monomer in polymerization reactions or as an additive to modify the properties of existing materials. Research in this area would be highly exploratory, focusing on synthesizing novel polymers and characterizing their physical and chemical properties.

Emerging Research Directions and Opportunities for Interdisciplinary Collaborations

The study of this compound and its derivatives sits (B43327) at the intersection of several scientific disciplines. An emerging research direction would be the use of computational chemistry and molecular modeling to predict the binding modes of this compound at various receptor targets. researchgate.net Such in silico studies could guide the rational design of new derivatives with enhanced selectivity and potency, saving significant time and resources in the synthesis and screening phases.

This naturally leads to opportunities for interdisciplinary collaborations. Synthetic organic chemists would be needed to create the designed compounds, while pharmacologists and neuroscientists would perform the in vitro and in vivo testing to validate the computational predictions. Further collaboration with structural biologists could lead to the crystallization of the compound bound to its receptor target, providing invaluable insights into the molecular basis of its activity.

Challenges and Strategic Opportunities in this compound Research

A significant challenge in researching a novel compound like this compound is the lack of established analytical methods for its detection and quantification in biological samples. As seen with related designer drugs, developing reliable testing methodologies is crucial for both research and potential clinical applications. nih.gov Furthermore, achieving high receptor selectivity is a common hurdle in drug discovery, as many phenethylamines interact with multiple receptor types. nih.gov

However, these challenges also present strategic opportunities. There is an opportunity to develop novel synthetic routes that are efficient and stereoselective. mdpi.com Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), could be optimized for the sensitive detection of the compound and its metabolites. nih.gov The challenge of selectivity can be addressed through a strategic drug design approach that combines computational modeling with empirical SAR studies to create highly specific ligands. This approach could unlock the therapeutic potential of this chemical scaffold while minimizing undesirable off-target effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine, and what purification challenges may arise?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4-methoxyphenylacetone and 2-methylbenzylamine, using sodium cyanoborohydride (NaBH3CN) or similar reducing agents in methanol or ethanol. Key challenges include:

  • Byproduct separation : Due to the structural similarity of intermediates (e.g., unreacted amine or ketone), purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.
  • Steric hindrance : The 2-methyl group on the benzyl moiety may slow reaction kinetics, requiring extended reaction times .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • Methodological Answer :

  • 1H NMR : Expected signals include:
  • Aromatic protons: δ 6.8–7.3 ppm (multiplet for 4-methoxyphenyl and 2-methylbenzyl groups).
  • Methoxy group: δ ~3.8 ppm (singlet).
  • Ethylamine chain: δ 2.5–3.5 ppm (triplet for CH2NH and multiplet for N-CH2-benzyl).
  • 13C NMR : Confirm the presence of carbons adjacent to methoxy (δ ~55 ppm), aromatic carbons (δ 110–160 ppm), and the ethylamine backbone (δ 40–60 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+) and isotopic pattern .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating this compound’s interaction with serotonin receptors (e.g., 5-HT2A)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use HEK-293 cells expressing human 5-HT2A receptors. Compete against [³H]ketanserin or similar radioligands to determine Ki values.
  • Functional Assays : Measure intracellular calcium flux (FLIPR) or IP1 accumulation to assess agonist/antagonist activity.
  • Rationale : Structural analogs like NBOMe derivatives (e.g., 25I-NBOMe) show high 5-HT2A affinity, suggesting similar methodologies apply .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Systematically modify:
  • Methoxy position : Compare 4-methoxyphenyl vs. 2,5-dimethoxy analogs (see NBOMe derivatives for SAR trends).
  • Benzyl substituents : Replace 2-methyl with halogens (e.g., Cl, Br) to assess steric/electronic effects.
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses in 5-HT2A homology models.
  • Key Metrics : Corrogate receptor affinity (Ki), metabolic stability (microsomal assays), and selectivity over off-target receptors (e.g., dopamine D2) .

Q. What analytical strategies are recommended for detecting this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Optimize a reverse-phase C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Use multiple reaction monitoring (MRM) transitions for quantification.
  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/urine.
  • Reference Standards : Cross-validate with structurally similar compounds (e.g., NBOMe derivatives) to confirm retention times and fragmentation patterns .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine

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